4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid
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Overview
Description
4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a benzoic acid moiety substituted with a methyl group and a hydrazinyl linkage to an oxo-indole structure, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid typically involves the condensation of 4-methylbenzoic acid hydrazide with 2-oxo-2H-indole-3-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N′-(2-oxo-2H-indol-3-yl)benzohydrazide
- 4-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Uniqueness
4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid is unique due to its specific substitution pattern and the presence of both benzoic acid and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61100-71-8 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-10(16(21)22)8-13(9)18-19-14-11-4-2-3-5-12(11)17-15(14)20/h2-8,17,20H,1H3,(H,21,22) |
InChI Key |
ACXQJOQHMMVTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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